5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes multiple halogen atoms and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles . This process is favored due to its excellent performance and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as CDK2, which are involved in cell cycle regulation . This inhibition can lead to the suppression of tumor cell proliferation, making it a promising candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure, also investigated for its biological activities.
Imidazoles: These heterocycles share some structural similarities and are used in various applications, including pharmaceuticals.
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-3-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE lies in its complex structure, which includes multiple halogen atoms and a trifluoromethyl group. This structure imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-chloro-N-[4-[chloro(difluoro)methoxy]phenyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrCl2F5N4O2/c1-33(13-6-8-14(9-7-13)36-22(25,29)30)20(35)18-17(24)19-31-15(11-2-4-12(23)5-3-11)10-16(21(26,27)28)34(19)32-18/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELVXRSOMZLJAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrCl2F5N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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